

Introduction: The 2-Aminoindole Scaffold - A Privileged Structure with Physicochemical Challenges

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Compound of Interest

Compound Name: **1H-indol-2-amine**

Cat. No.: **B3029188**

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The **1H-indol-2-amine** scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a diverse array of biologically active compounds. Its rigid bicyclic structure, combined with a strategically positioned amino group, allows for precise interactions with various biological targets. However, the very features that make this scaffold attractive from a pharmacodynamic perspective often present significant challenges in terms of its physicochemical properties. Poor aqueous solubility and inherent chemical instability are common hurdles that can impede drug development efforts.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the parent **1H-indol-2-amine** core. By understanding the intrinsic properties of this foundational molecule, researchers and drug development professionals can better anticipate and address potential liabilities in their more complex derivatives. We will delve into the theoretical underpinnings of its solubility and stability, provide actionable experimental protocols for characterization, and discuss strategies for mitigating common challenges.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for the unsubstituted **1H-indol-2-amine** is not extensively published. Therefore, we present a predictive analysis based on the known properties of its constituent functional groups (indole and a primary aromatic amine) and data from closely related analogs.

Property	Predicted Value/Range	Rationale and Key Considerations
pKa	4.5 - 5.5	<p>The amine at the 2-position is expected to be significantly less basic than a typical aliphatic amine (pK_a ~10-11) due to the delocalization of the nitrogen lone pair into the electron-rich indole ring system. This renders it more akin to an aniline (pK_a of anilinium ion is ~4.6). The exact value will be influenced by the electronic nature of the indole ring.</p>
logP	1.5 - 2.5	<p>The logP of the parent indole is approximately 2.1.^[1] The addition of a polar amino group will decrease the lipophilicity, but the overall molecule is expected to retain a significant degree of non-polar character. This places it in a range where aqueous solubility can be limited.</p>

Aqueous Solubility

Poor to Low

The combination of a relatively high melting point (indicative of strong crystal lattice energy) and a moderate logP suggests that the aqueous solubility will be low, particularly at neutral pH where the molecule is uncharged.^[2] Solubility is expected to increase at acidic pH due to the protonation of the 2-amino group.

Solubility Profile and Determination

The solubility of **1H-indol-2-amine** and its derivatives is a critical parameter that influences bioavailability and formulation development. As a general rule, the planar and aromatic nature of the indole core contributes to poor aqueous solubility.^[3]

Qualitative Solubility Profile

Solvent	Expected Solubility	Rationale
Water (pH 7.4)	Very Low	At physiological pH, the molecule is predominantly in its neutral, less soluble form.
Acidic Buffers (pH < 4)	Moderate	Protonation of the 2-amino group forms a more soluble salt.
Methanol, Ethanol	Soluble	Polar protic solvents capable of hydrogen bonding with the amine and indole N-H.
DMSO, DMF	Highly Soluble	Polar aprotic solvents effective at solvating a wide range of organic molecules.
Dichloromethane, Chloroform	Moderately Soluble	Non-polar organic solvents.
Hexanes, Ether	Insoluble	Very non-polar solvents.

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a standard method for determining the kinetic solubility of **1H-indol-2-amine** in a high-throughput manner, which is suitable for early-stage drug discovery.

Objective: To determine the kinetic solubility of **1H-indol-2-amine** in phosphate-buffered saline (PBS) at pH 7.4.

Materials:

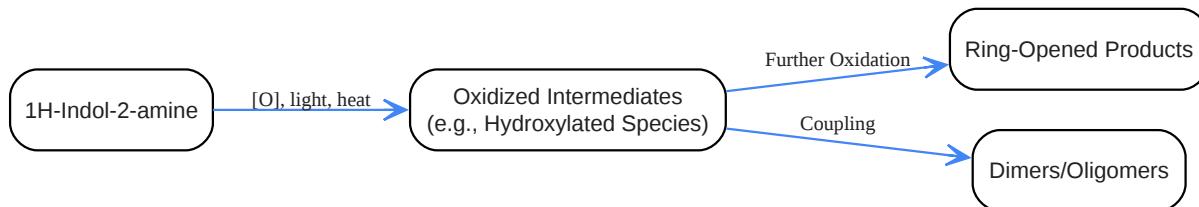
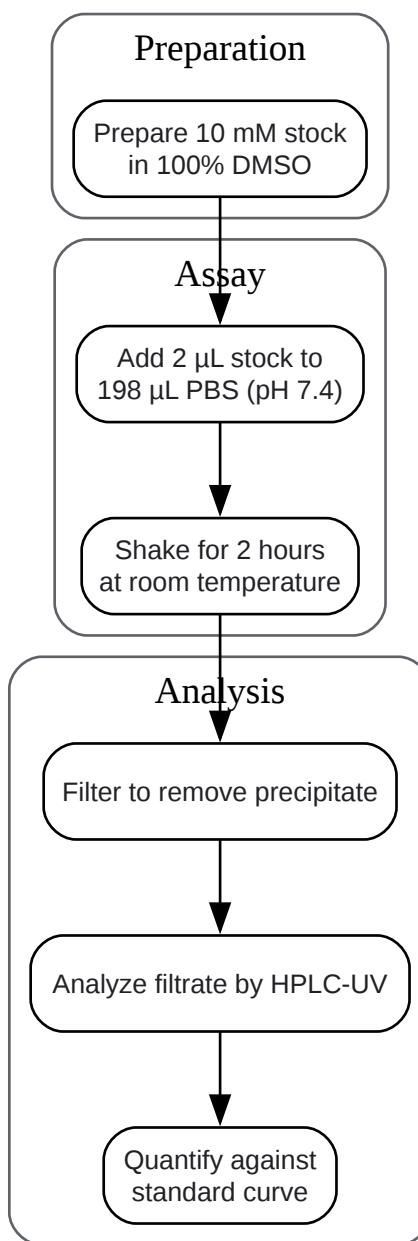
- **1H-indol-2-amine**
- Dimethyl sulfoxide (DMSO), HPLC grade
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well plates (polypropylene for stock solutions, filter plates for analysis)

- HPLC system with a UV detector
- Analytical HPLC column (e.g., C18)

Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **1H-indol-2-amine** in 100% DMSO.
- Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
- Solubility Assay:
 - Add 198 μ L of PBS (pH 7.4) to the wells of a 96-well plate.
 - Add 2 μ L of the DMSO stock solution to the PBS, resulting in a final DMSO concentration of 1%. This initiates the precipitation of the compound if its solubility is exceeded.
 - Seal the plate and shake for 2 hours at room temperature.
- Sample Preparation for Analysis:
 - Transfer the contents of the plate to a 96-well filter plate (e.g., with a 0.45 μ m filter).
 - Centrifuge the filter plate to separate any precipitated compound from the saturated solution.
- Quantification:
 - Analyze the filtrate by a validated HPLC-UV method.
 - Compare the peak area of the compound in the filtrate to a standard curve prepared from the DMSO stock solution to determine the concentration.

Workflow for Kinetic Solubility Assessment



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